![molecular formula C17H11Cl2N5S B2867383 6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 893131-02-7](/img/structure/B2867383.png)

6-[(3,4-Dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

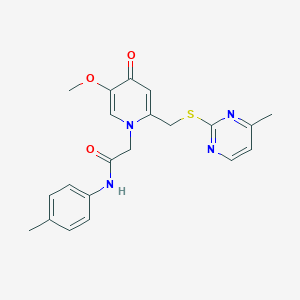

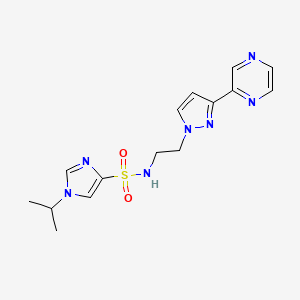

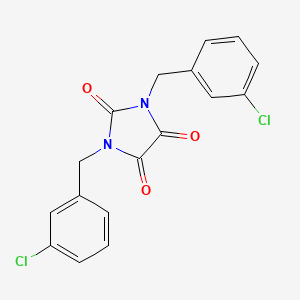

Triazoles are a class of heterocyclic compounds that contain a five-membered aromatic ring with two carbon atoms and three nitrogen atoms . They are known to bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities . Pyridazines, on the other hand, are a class of organic compounds with a six-membered ring with two nitrogen atoms and four carbon atoms. The specific compound you’re asking about seems to be a complex molecule that contains both these structures.

Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Triazoles are known to undergo a variety of chemical reactions, often serving as precursors to other compounds .Scientific Research Applications

Synthesis and Structural Characterization

Recent studies have highlighted the significant pharmaceutical importance of pyridazine analogs, including compounds with triazolo[4,3-b]pyridazine frameworks, due to their diverse biological properties. The synthesis and structural characterization of such compounds involve advanced techniques like NMR, IR, mass spectral studies, and single crystal X-ray diffraction, which confirm their complex structures. Density functional theory (DFT) calculations, Hirshfeld surface analysis, and 3D energy frameworks have been utilized to understand the molecular packing strength and the dominant interaction energy involved in their structures (Sallam et al., 2021). Another study emphasizes the synthesis of similar pyridazine derivatives, elucidating their structures through spectroscopic techniques and confirming their configurations with X-ray diffraction. These compounds exhibit C-H...N intermolecular hydrogen bonds and scarce C-Cl...cg interactions, with DFT calculations providing insights into their electronic properties and interaction energies (Sallam et al., 2021).

Biological and Agrochemical Applications

Antimicrobial and Antifungal Activities

Some derivatives of triazolo[4,3-b]pyridazine have demonstrated antimicrobial and antifungal activities, suggesting their potential as novel therapeutic agents. Specific compounds have shown pronounced activity against gram-positive and gram-negative bacteria as well as fungi, indicating their importance in developing new antimicrobial strategies (El-Salam et al., 2013).

Anti-Diabetic Potentials

In the realm of diabetes research, a family of triazolo-pyridazine-6-yl-substituted piperazines has been synthesized and evaluated for their dipeptidyl peptidase-4 (DPP-4) inhibition potential. These compounds have been developed as anti-diabetic medications, showing significant DPP-4 inhibition in silico and in vitro, along with antioxidant and insulinotropic activities, thus representing a promising avenue for diabetes treatment (Bindu et al., 2019).

Agrochemical Uses

Pyridazine derivatives are utilized in agriculture for various purposes such as molluscicidal, anti-feedant, insecticidal, herbicidal, and plant growth regulatory activities. A novel pyridazine derivative's synthesis, structure elucidation, and docking study against the fungus Fusarium oxysporum highlight its potential in addressing agricultural challenges, showcasing the versatility of these compounds beyond medicinal applications (Sallam et al., 2022).

Mechanism of Action

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. Some triazoles are used as medications and are safe for human consumption under specific dosages , while others might be hazardous. Always refer to Material Safety Data Sheets (MSDS) or similar resources for safety information on specific compounds.

Future Directions

properties

IUPAC Name |

6-[(3,4-dichlorophenyl)methylsulfanyl]-3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H11Cl2N5S/c18-13-4-3-11(8-14(13)19)10-25-16-6-5-15-21-22-17(24(15)23-16)12-2-1-7-20-9-12/h1-9H,10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGBBSYQZVAZGQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NN=C3N2N=C(C=C3)SCC4=CC(=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H11Cl2N5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

388.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2867300.png)

![2-(3-methyl-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-phenethylacetamide](/img/structure/B2867301.png)

![2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B2867302.png)

![Ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2867303.png)

![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867304.png)

![Ethyl 5-(3-cyclohexylpropanoylamino)-3-(4-fluorophenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2867307.png)

![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-4-oxo-4H-chromene-3-carboxamide](/img/no-structure.png)

![N-(3,4-dimethylphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2867311.png)

![N-(2,5-dimethylphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2867312.png)

![(2E)-4-[(1-benzyl-1H-pyrrol-2-yl)formamido]-N-methylbut-2-enamide](/img/structure/B2867315.png)

![8-(4-methoxybenzyl)-1,7-dimethyl-3-phenethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2867320.png)